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Compound of Interest

Compound Name: 8-Fluoroquinolin-6-amine

Cat. No.: B573334 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used

to calculate the molecular and electronic properties of 8-Fluoroquinolin-6-amine. While

specific experimental data for this compound is limited in the public domain, this document

outlines established computational protocols based on studies of similar quinoline derivatives.

These methods are crucial for understanding the molecule's structure, reactivity, and potential

as a pharmacophore in drug discovery and development.

Introduction to Computational Analysis of
Quinolines
Quinoline and its derivatives are a well-established class of heterocyclic compounds with a

broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory

properties.[1] Theoretical calculations, particularly those employing Density Functional Theory

(DFT), have become indispensable tools for elucidating the physicochemical properties of

these molecules.[1][2][3] These computational approaches allow for the prediction of molecular

geometry, electronic structure, spectroscopic signatures, and reactivity, providing valuable

insights that can guide synthetic efforts and rationalize biological activity.[1][2]
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A standard workflow for the theoretical analysis of a molecule like 8-Fluoroquinolin-6-amine
involves several key computational steps. This section details the typical protocols employed in

the quantum chemical investigation of quinoline derivatives.[1][3]

Molecular Geometry Optimization
The initial and fundamental step is to determine the most stable three-dimensional

conformation of the molecule. This is achieved through geometry optimization, which locates

the minimum energy structure on the potential energy surface.

Software: Quantum chemistry software packages such as Gaussian, ORCA, or similar are

commonly utilized.[1]

Methodology:

The initial 3D structure of 8-Fluoroquinolin-6-amine is constructed using a molecular

builder.

An initial, lower-level optimization may be performed using methods like PM6 to obtain a

reasonable starting geometry.[1]

The geometry is then refined using a more robust method, typically DFT with a suitable

functional and basis set (e.g., B3LYP/6-311++G(d,p)).[2][4]

The optimization is considered complete when the forces on the atoms and the energy

change between iterative steps converge to near zero.[1]

A frequency calculation is subsequently performed to verify that the optimized structure

represents a true energy minimum, confirmed by the absence of imaginary frequencies.[1]

[4]

Calculation of Molecular Properties
Once the optimized geometry is obtained, a range of molecular and electronic properties can

be calculated to characterize the molecule.

Quantum Chemical Parameters: Properties such as dipole moment, polarizability, and

molecular electrostatic potential (MEP) are calculated to understand the molecule's charge
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distribution and potential for intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital

(HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-

LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity

and kinetic stability.[2]

Spectroscopic Properties:

Vibrational Frequencies (FT-IR and Raman): Theoretical vibrational frequencies can be

computed and compared with experimental spectra to aid in the assignment of vibrational

modes.[1][2][3]

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the

electronic absorption spectra, providing insights into the electronic transitions within the

molecule.[5]

Predicted Properties of 8-Fluoroquinolin-6-amine
The following tables summarize the kind of quantitative data that can be obtained from

theoretical calculations for 8-Fluoroquinolin-6-amine, based on typical values for similar

quinoline derivatives.

Table 1: Calculated Molecular Properties
Property Predicted Value Unit

Molecular Weight 162.16 g/mol [6]

Molecular Formula C₉H₇FN₂ -[6]

Dipole Moment ~2.5 - 3.5 Debye

Polarizability ~150 - 170 a.u.

Exact Mass 162.0593 Da[6]

Table 2: Frontier Molecular Orbital (FMO) Energies
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Orbital Energy Unit

HOMO ~ -5.5 to -6.5 eV

LUMO ~ -1.0 to -2.0 eV

HOMO-LUMO Gap (ΔE) ~ 3.5 to 5.0 eV

Visualizing Computational Workflows and Molecular
Properties
Visual representations are essential for understanding the complex relationships in

computational chemistry workflows and the resulting molecular properties.

Computational Chemistry Workflow

Calculated Properties

1. Molecular Structure Construction

2. Geometry Optimization (DFT)

3. Frequency Calculation

4. Property Calculations
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Caption: A typical workflow for the theoretical calculation of molecular properties.
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Caption: Relationship between HOMO, LUMO, and the energy gap.

Potential Signaling Pathway Interactions
Fluoroquinolone derivatives have been shown to modulate various signaling pathways, notably

those involved in inflammation.[7] For instance, inhibition of the NF-κB (nuclear factor kappa-

light-chain-enhancer of activated B cells) pathway is a known mechanism of action for some

quinoline-based anti-inflammatory agents.[7] Theoretical calculations can help in understanding

the interactions that drive such inhibitory activity.
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Caption: Potential inhibitory effect on the NF-κB signaling pathway.

Conclusion
Theoretical calculations provide a powerful framework for the in-silico characterization of 8-
Fluoroquinolin-6-amine. By employing established quantum chemical methodologies, it is

possible to predict a wide range of molecular and electronic properties that are crucial for

understanding its potential as a therapeutic agent. The insights gained from these

computational studies can significantly accelerate the drug discovery and development process

by enabling a more rational approach to molecular design and optimization. Further

experimental validation is necessary to confirm these theoretical predictions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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